molecular formula C8H12N2<br>(CH3)2C(CN)C(CN)(CH3)2<br>C8H12N2 B1209541 Tetramethylsuccinonitrile CAS No. 3333-52-6

Tetramethylsuccinonitrile

Cat. No.: B1209541
CAS No.: 3333-52-6
M. Wt: 136.19 g/mol
InChI Key: ZVQXQPNJHRNGID-UHFFFAOYSA-N
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Mechanism of Action

Tetramethylsuccinonitrile (TMSN) is an organic compound classified as a dinitrile . It is a colorless and odorless solid, and is a byproduct from the use of some radical initiators used in polymer manufacture .

Target of Action

The primary target of TMSN is the central nervous system . It affects the brain and heart, and can even cause coma, seizures, apnea, cardiac arrest, and death .

Mode of Action

TMSN is a chemical compound of cyanide and is a decomposition product of some radical initiators used in polymer manufacture . Organic nitriles like TMSN decompose into cyanide ions both in vivo and in vitro . Consequently, the primary mechanism of toxicity for organic nitriles is their production of toxic cyanide ions or hydrogen cyanide .

Biochemical Pathways

It is known that cyanide ions, which tmsn decomposes into, can disrupt the electron transport chain in cells, preventing the aerobic production of atp for energy .

Pharmacokinetics

The acute rat oral LD50 for TMSN is 38.9 ± 7.4 mg/kg . In a series of three 90-day subchronic toxicity studies conducted with Sprague-Dawley-derived albino rats, rats were administered corn oil solutions of TMSN by intubation

Result of Action

Exposure to TMSN can lead to significant health effects. Symptoms of large or short exposure to this substance include convulsions, dizziness, headache, nausea, vomiting, or even unconsciousness . It can also cause tubular nephrosis, a condition characterized by kidney damage .

Action Environment

The action, efficacy, and stability of TMSN can be influenced by environmental factors. For example, the U.S. Occupational Safety and Health Administration and the U.S. National Institute for Occupational Safety and Health have set limits for dermal exposure at 3 mg/m³ over an eight-hour time-weighted average . This suggests that the concentration of TMSN in the environment can significantly impact its effects.

Biochemical Analysis

Biochemical Properties

Tetramethylsuccinonitrile plays a role in biochemical reactions primarily as a decomposition product of radical initiators. It interacts with various enzymes and proteins, particularly those involved in the detoxification processes. For instance, cytochrome P450 enzymes in the liver convert organic nitriles like this compound into cyanide ions . This interaction is crucial as it leads to the formation of cyanide, which is then metabolized into thiocyanate by enzymes such as rhodanese or 3-mercaptopyruvate sulfur transferase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the central nervous system, leading to symptoms such as convulsions, dizziness, headache, nausea, vomiting, and even unconsciousness . In laboratory settings, exposure to this compound has been shown to cause reductions in weight gain, alterations in fasting blood glucose levels, and increases in liver and kidney weights in animal models . These effects indicate that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cyanide ions through the action of cytochrome P450 enzymes . Cyanide ions are rapidly absorbed and distributed throughout the body, where they inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration, leading to decreased ATP production and potential cell death. Additionally, this compound can cause enzyme inhibition or activation, further affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that subchronic exposure to this compound can lead to reversible tubular nephrosis in male rats . This indicates that the compound’s effects on cellular function can vary depending on the duration of exposure. Additionally, this compound is stable under standard laboratory conditions but can degrade upon prolonged exposure to heat or strong oxidizing agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, significant reductions in weight gain and increases in liver and kidney weights have been observed . The acute oral LD50 for this compound in rats is approximately 38.9 mg/kg . At lower doses, the compound can still cause microscopic renal lesions, indicating a threshold effect. Toxic or adverse effects, such as tubular nephrosis, have been noted at higher doses, highlighting the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in metabolic pathways that convert it into cyanide ions. These ions are then metabolized into thiocyanate by enzymes such as rhodanese or 3-mercaptopyruvate sulfur transferase . This metabolic pathway is crucial for detoxifying cyanide and preventing its accumulation in the body. The involvement of cytochrome P450 enzymes in the initial conversion step highlights the importance of these enzymes in the metabolism of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed into the body by inhalation, ingestion, or dermal exposure . Once inside the body, it is rapidly distributed to different tissues, where it exerts its toxic effects. The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and extracellular spaces . Its activity and function are influenced by its localization, as it can interact with various cellular components and enzymes. The compound’s ability to inhibit cytochrome c oxidase in the mitochondria highlights its impact on mitochondrial function and cellular respiration . Additionally, this compound’s localization can be affected by post-translational modifications and targeting signals that direct it to specific cellular compartments.

Chemical Reactions Analysis

Types of Reactions: Tetramethylsuccinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aryl Lithium Species: Used in substitution reactions.

    Trimethylsilyl Chloride: Facilitates the formation of 3,4-dihydro-3H-pyrrol-2-imines.

    Indium Chloride: Used in condensation reactions with phthalonitrile derivatives.

Major Products:

Scientific Research Applications

Tetramethylsuccinonitrile has several applications in scientific research, including:

Comparison with Similar Compounds

Tetramethylsuccinonitrile is unique among nitriles due to its specific structure and properties. Similar compounds include:

  • Propanenitrile
  • Aminopropionitrile
  • Malononitrile
  • Pivalonitrile
  • Acetone Cyanohydrin
  • Butyronitrile
  • Succinonitrile
  • Glutaronitrile

Compared to these compounds, this compound is distinguished by its tetramethyl-substituted structure, which influences its reactivity and applications .

Properties

IUPAC Name

2,2,3,3-tetramethylbutanedinitrile
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InChI

InChI=1S/C8H12N2/c1-7(2,5-9)8(3,4)6-10/h1-4H3
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InChI Key

ZVQXQPNJHRNGID-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)C(C)(C)C#N
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Molecular Formula

C8H12N2, Array
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DSSTOX Substance ID

DTXSID0026125
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Molecular Weight

136.19 g/mol
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Physical Description

Tetramethylsuccinonitrile appears as white crystals. (NTP, 1992), Colorless, odorless solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS ODOURLESS SOLID IN VARIOUS FORMS., Colorless, odorless solid. [Note: Forms cyanide in the body.]
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in ethanol, Insoluble in water, Solubility in water: none, Insoluble
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Density

1.07 (NTP, 1992) - Denser than water; will sink, 1.070, 1.07 g/cm³, 1.07
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Vapor Pressure

1.15X10-3 mm Hg at 25 °C /Estimated/
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Color/Form

Colorless solid, Crystallizes in plates

CAS No.

3333-52-6
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Melting Point

338.9 to 340.7 °F (sublimes) (NTP, 1992), 170.5 °C, 170 °C (sublimes), 338 °F (Sublimes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tetramethylsuccinonitrile
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Tetramethylsuccinonitrile
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Tetramethylsuccinonitrile
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Reactant of Route 6
Tetramethylsuccinonitrile

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